molecular formula C4H7BrO B1274127 4-Bromobutyraldehyde CAS No. 38694-47-2

4-Bromobutyraldehyde

Cat. No. B1274127
CAS RN: 38694-47-2
M. Wt: 151 g/mol
InChI Key: GMZBZKVJMOEKGM-UHFFFAOYSA-N
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Description

4-Bromobutyraldehyde (4-BB) is an organic compound with the molecular formula C4H6BrO. It is a colorless liquid with a pungent odor and a boiling point of 142 °C. 4-BB is a brominated aldehyde that is used in a variety of applications, including as a reagent in organic synthesis, as a raw material in the production of pharmaceuticals and as a starting material for the synthesis of other organic compounds. It is also used in the production of certain polymers and resins.

Scientific Research Applications

Biocatalytic Production of Chiral Compounds

  • Research Focus : The biocatalytic reduction system for producing methyl 4-bromo-3-hydroxybutyrate enantiomers using engineered proteins.
  • Key Insight : This method utilizes mutant enzymes for asymmetric reduction, highlighting 4-Bromobutyraldehyde derivatives' importance in synthesizing chiral molecules.
  • Source : (Asako et al., 2010).

Photocatalysis in Organic Synthesis

  • Research Focus : Light-driven organocatalysis using bismuth-based materials and imidazolidinone as catalysts.
  • Key Insight : The study demonstrates the use of sunlight for asymmetric alkylation of aldehydes with α-bromocarbonyl compounds, including this compound derivatives.
  • Source : (Riente et al., 2014).

Enantioselective Organocatalysis

  • Research Focus : Enantioselective α- and γ-alkylation of aldehydes and enals with bromomalonates.
  • Key Insight : The research highlights the role of this compound in facilitating selective chemical transformations under light activation.
  • Source : (Silvi et al., 2015).

Palladium-Catalyzed Cross-Coupling

  • Research Focus : Synthetic applications of bromoaldehydes in palladium-catalyzed cross-coupling reactions.
  • Key Insight : This review underscores the utility of this compound in constructing biologically and materially significant compounds.
  • Source : (Ghosh & Ray, 2017).

Applications in Material Science

  • Research Focus : Use of bromoaromatic compounds in controlling the morphology and crystallization of semiconducting polymer blends.
  • Key Insight : This research illustrates the role of this compound derivatives in enhancing the performance of organic photovoltaic devices.
  • Source : (Liu et al., 2012).

Safety and Hazards

While specific safety and hazards data for 4-Bromobutyraldehyde was not found, it is generally advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with appropriate personal protective equipment .

Future Directions

The future directions of 4-Bromobutyraldehyde could involve its use in the synthesis of other organic compounds, given its utility as a reactant and reagent . It might also find applications in the analysis of other compounds using HPLC methods .

Biochemical Analysis

Biochemical Properties

4-Bromobutyraldehyde plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can be used in aldol reactions catalyzed by enzymes like aldolases, which are crucial for forming carbon-carbon bonds . The nature of these interactions often involves the formation of intermediate compounds that further react to produce the desired end products.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production . Additionally, this compound may impact gene expression by altering the transcriptional activity of specific genes, thereby affecting cellular functions such as growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, this compound can act as an inhibitor of aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids . This inhibition can lead to the accumulation of aldehydes, affecting cellular metabolism and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . This degradation can affect the outcomes of in vitro and in vivo experiments, making it essential to consider the temporal aspects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and damage to cellular components, affecting the overall health and function of the organism. It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by aldehyde dehydrogenase to form 4-bromobutyric acid, which can further participate in metabolic processes . The presence of this compound can also affect metabolic flux, altering the levels of metabolites and influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, affecting the overall biochemical processes within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

properties

IUPAC Name

4-bromobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZBZKVJMOEKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191991
Record name 4-Bromobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38694-47-2
Record name 4-Bromobutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38694-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromobutyraldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobutyraldehyde
Source EPA DSSTox
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Record name 4-bromobutyraldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of 4-Bromobutanal in natural product synthesis?

A1: 4-Bromobutanal plays a crucial role in the synthesis of tetraponerine alkaloids. These alkaloids exhibit interesting biological activities, making them attractive targets for synthetic chemists. [, , ] In the final step of synthesizing the tricyclic skeleton of tetraponerines, diamines react with 4-Bromobutanal. This reaction results in the formation of the characteristic tricyclic structure found in all eight tetraponerine alkaloids (T1-T8). [, ]

Q2: Are there alternative synthetic routes to tetraponerines that utilize different reagents?

A2: Yes, researchers have developed alternative synthetic strategies for tetraponerines that don't rely on 4-Bromobutanal. One such approach involves the use of indium-mediated aminoallylations with chiral N-tert-butylsulfinamide. This method allows for the stereocontrolled construction of the tetraponerine core structure. Depending on the desired ring size of the final product, either 4-Bromobutanal or 5-Bromopentanal can be employed in the initial aminoallylation step. []

Q3: Besides tetraponerines, are there other applications of 4-Bromobutanal in alkaloid synthesis?

A3: Yes, 4-Bromobutanal is a versatile reagent applicable to the synthesis of other alkaloid classes. For example, it acts as a starting point for the enantioselective synthesis of chiral α-disubstituted β-homoprolines. [] These compounds are structurally similar to proline, an amino acid crucial for protein structure and function. The synthetic route utilizes 4-Bromobutanal-derived chiral N-tert-butanesulfinyl imines, highlighting the compound's utility in constructing diverse nitrogen-containing heterocycles. []

Q4: The research mentions "diastereoselective" and "enantioselective" synthesis. What do these terms mean in this context?

A4: These terms relate to the control of three-dimensional structure in molecules. "Diastereoselective" means the reaction favors the formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. [] "Enantioselective" refers to preferentially forming one enantiomer over its mirror image. Enantiomers have identical physical properties except for how they interact with polarized light. [] In the context of these papers, achieving specific diastereomers and enantiomers of the target alkaloids is crucial because different stereoisomers can exhibit vastly different biological activities.

Q5: What are the implications of achieving a "general synthesis" for natural products like tetraponerines?

A5: Developing a general synthetic methodology for a class of natural products has significant implications for research and potential applications. [] It allows for the efficient production of not only the naturally occurring compounds but also a variety of analogs - structurally similar molecules. This is powerful for:

  • Structure-Activity Relationship (SAR) studies: By systematically changing the structure of the synthesized molecules, researchers can pinpoint which structural features are crucial for a given biological activity (e.g., anti-cancer activity). []

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